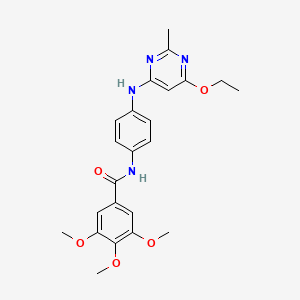![molecular formula C11H20N2O2 B2972402 N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide CAS No. 2308440-97-1](/img/structure/B2972402.png)
N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.293. This compound is known for its unique structure, which includes a dimethylamino group and an oxane ring, making it a valuable compound in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives.
Industrial Production Methods
Industrial production of this compound typically involves the use of high-yield synthesis methods that can be scaled up for large-scale production. The use of in situ generated or freshly isolated methylene Schiff base (iminium) salts has been reported as an efficient method for the synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of smart polymers and other advanced materials.
Biology: The compound’s unique structure makes it useful in the study of biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group and oxane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide include:
Uniqueness
This compound stands out due to its unique combination of a dimethylamino group and an oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)oxan-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-4-10(14)12-9-11(13(2)3)5-7-15-8-6-11/h4H,1,5-9H2,2-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIBYYUBXWXDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCOCC1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide](/img/structure/B2972324.png)

![4-[(E)-2-(2-nitrophenyl)vinyl]pyridine](/img/structure/B2972327.png)
![N-(4-fluorophenyl)-2-(2-morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2972328.png)
![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2972330.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2972331.png)
![N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2972332.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2972335.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2972337.png)
![4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2972338.png)

![{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride](/img/structure/B2972340.png)
![Tert-butyl N-[(2-formyl-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate](/img/structure/B2972341.png)
![N-(1,3-benzothiazol-6-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2972342.png)
